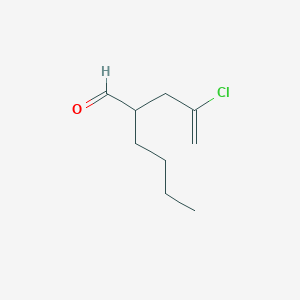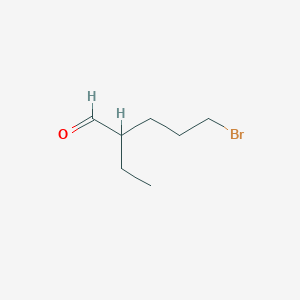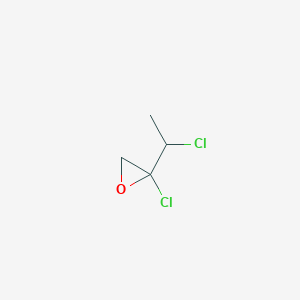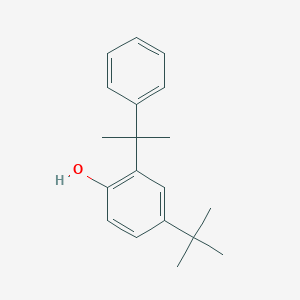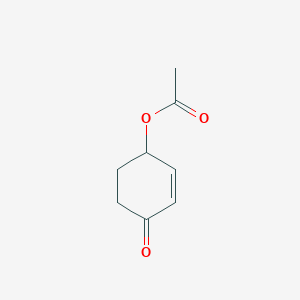
4-Oxocyclohex-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxocyclohex-2-en-1-yl acetate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and an acetate ester at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an enol intermediate, which subsequently reacts with acetic anhydride to form the desired product.
Another method involves the use of ethyl acetoacetate and cyclohexanone in a Claisen condensation reaction, followed by esterification with acetic anhydride. This method provides a straightforward route to the compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Oxocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the acetate.
Scientific Research Applications
4-Oxocyclohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A similar compound with a carboxylate group instead of an acetate group.
4-Oxocyclohex-2-ene-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
4-Oxocyclohex-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and an acetate ester makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
50557-37-4 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(4-oxocyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2,4,8H,3,5H2,1H3 |
InChI Key |
KBIDPOQYMJNQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


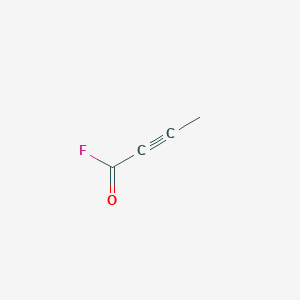
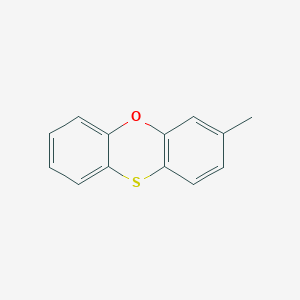
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
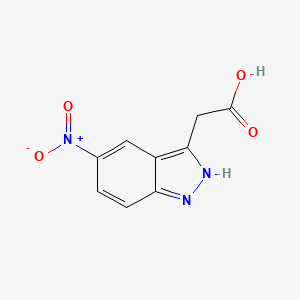
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
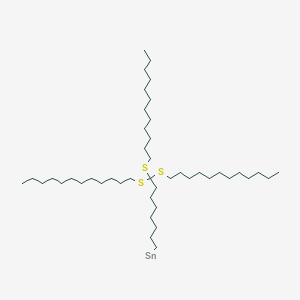
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)

